molecular formula C17H24N2O3S B3973993 N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide

Cat. No.: B3973993
M. Wt: 336.5 g/mol
InChI Key: NJJBGWKOEOFNEY-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-2-(N-methylsulfonylanilino)propanamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide typically involves a multi-step process. One common method includes the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, in the presence of chiral ligands to ensure stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of ionic liquids to facilitate the preparation of intermediates. For example, cellulose IVII can be prepared using ionic liquids, which may be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide is unique due to its bicyclic structure and the presence of both aniline and sulfonyl groups. This combination of features provides distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12(17(20)18-16-11-13-8-9-14(16)10-13)19(23(2,21)22)15-6-4-3-5-7-15/h3-7,12-14,16H,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJBGWKOEOFNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2CCC1C2)N(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide
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N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide

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